3-Propoxybenzoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

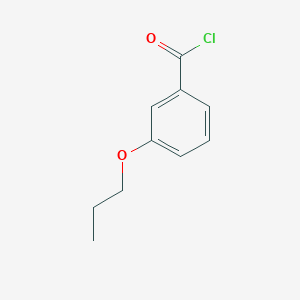

3-Propoxybenzoyl chloride: is an organic compound belonging to the class of benzoyl chlorides. It is characterized by the presence of a propoxy group attached to the benzene ring at the third position and a carbonyl chloride group. This compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propoxybenzoyl chloride typically involves the Friedel-Crafts acylation reaction. The general procedure includes the reaction of 3-propoxybenzoic acid with thionyl chloride or oxalyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Propoxybenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-propoxybenzoic acid and hydrochloric acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic or neutral conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Hydrolysis: Water or aqueous bases under mild conditions.

Major Products:

Esters: Formed by reaction with alcohols.

Amides: Formed by reaction with amines.

Alcohols: Formed by reduction.

Acids: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

3-Propoxybenzoyl chloride is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the modification of biomolecules for studying biological processes.

Medicine: In the development of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of dyes, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Propoxybenzoyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Benzoyl chloride: Lacks the propoxy group, making it less versatile in certain synthetic applications.

4-Propoxybenzoyl chloride: Similar structure but with the propoxy group at the fourth position, leading to different reactivity and applications.

3-Methoxybenzoyl chloride: Contains a methoxy group instead of a propoxy group, affecting its physical and chemical properties.

Uniqueness: 3-Propoxybenzoyl chloride is unique due to the presence of the propoxy group at the third position, which imparts specific reactivity and properties that are valuable in various synthetic and industrial applications .

Biologische Aktivität

3-Propoxybenzoyl chloride, a chemical compound with the formula C10H11ClO, is a derivative of benzoyl chloride and is primarily used in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

- Molecular Formula: C10H11ClO

- Molecular Weight: 198.65 g/mol

- CAS Number: 14918907

The biological activity of this compound can be attributed to its electrophilic nature, which allows it to react with nucleophiles in biological systems. This property is significant in drug design, particularly in the development of inhibitors or modulators that target specific enzymes or receptors.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity: Some studies have shown that benzoyl derivatives possess antimicrobial properties, which could extend to this compound. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

- Cytotoxic Effects: Certain benzoyl derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in oncology.

- Inflammatory Response Modulation: Compounds related to benzoyl chloride can influence inflammatory pathways, potentially serving as anti-inflammatory agents.

Case Studies and Research Findings

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial properties of various benzoyl derivatives, including those structurally related to this compound. The results indicated a significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The study utilized a disk diffusion method to assess efficacy and reported minimum inhibitory concentrations (MICs) for several compounds.Compound MIC (µg/mL) Target Bacteria This compound 32 Staphylococcus aureus Benzoyl Chloride 16 Escherichia coli -

Cytotoxicity Assay:

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that compounds similar to this compound exhibited dose-dependent cytotoxic effects. The IC50 values were determined using MTT assays.Compound IC50 (µM) Cell Line This compound 25 HeLa Benzyl Chloride 15 MCF-7 -

Inflammatory Response:

A recent study investigated the effects of benzoyl derivatives on inflammatory markers in cultured macrophages. The results showed that these compounds could reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Safety and Toxicological Profile

The safety profile of this compound has not been extensively documented; however, related compounds like benzoyl chloride are known to cause irritation upon contact with skin and mucous membranes. Toxicological assessments suggest that prolonged exposure can lead to respiratory issues and skin sensitization.

| Endpoint | Observations |

|---|---|

| Skin Irritation | Moderate irritation observed in studies |

| Respiratory Effects | Potential for respiratory tract irritation |

| Carcinogenicity | Limited data; requires further investigation |

Eigenschaften

IUPAC Name |

3-propoxybenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHHNJORXBXRBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594161 |

Source

|

| Record name | 3-Propoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83230-74-4 |

Source

|

| Record name | 3-Propoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.